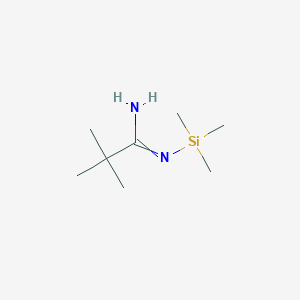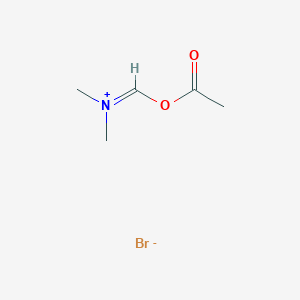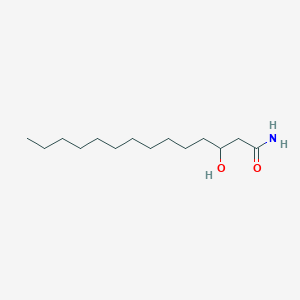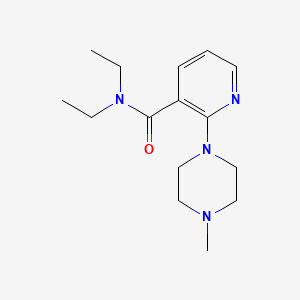![molecular formula C11H9Cl2N3O2S B14644261 3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- CAS No. 55841-92-4](/img/structure/B14644261.png)
3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- is a chemical compound with the molecular formula C11H9Cl2N3O2S This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a 2,4-dichlorophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- typically involves the reaction of 2,4-dichloroaniline with pyridine-3-sulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the sulfonamide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the availability of raw materials. Industrial production methods may also include purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,3-Dichlorophenyl)amino]-3-pyridinesulfonamide
- Other pyridinesulfonamide derivatives
Uniqueness
3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
55841-92-4 |
|---|---|
Fórmula molecular |
C11H9Cl2N3O2S |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-(2,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-7-3-4-9(8(13)6-7)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Clave InChI |
KAPDGBFNZXWNQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


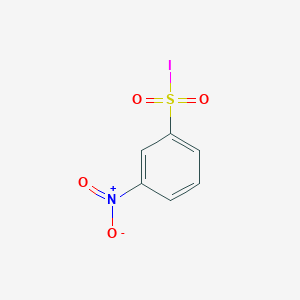
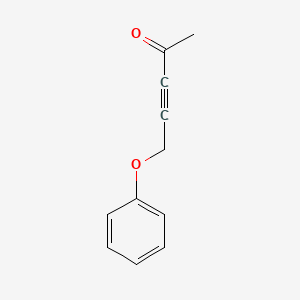

![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)



